

An In-depth Technical Guide to 3,4-Dihydroxy-5-methyl-2-furanone

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Compound of Interest

Compound Name: 3,4-Dihydroxy-5-methyl-2-furanone

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Introduction

3,4-Dihydroxy-5-methyl-2-furanone is a furanone derivative with potential applications in the food and pharmaceutical industries. Furanones are a class of cyclic organic compounds that are widespread in nature and are known for their diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical properties, potential biological activities, and relevant experimental methodologies associated with **3,4-Dihydroxy-5-methyl-2-furanone** and its class of compounds. Due to the limited availability of specific experimental data for this exact compound, this guide also includes information on closely related furanone derivatives to provide a broader context for research and development.

Chemical Properties

The fundamental chemical properties of **3,4-Dihydroxy-5-methyl-2-furanone** are summarized below. While experimental data for some properties are not readily available in the literature, computed values from reliable databases are included.

Chemical Identifiers

Identifier	Value
IUPAC Name	3,4-dihydroxy-5-methylfuran-2(5H)-one
CAS Number	3566-57-2[1]
PubChem CID	54676244[2]
Molecular Formula	C ₅ H ₆ O ₄ [2]
Molecular Weight	130.10 g/mol [2]
Canonical SMILES	CC1C(=C(C(=O)O1)O)O[2]
InChI	InChI=1S/C5H6O4/c1-2-3(6)4(7)5(8)9-2/h2,6-7H,1H3[2]
InChIKey	ASEPVSZWYGTTAB-UHFFFAOYSA-N[2]

Physical and Chemical Properties

Quantitative data for the physical and chemical properties of **3,4-Dihydroxy-5-methyl-2-furanone** are limited. The following table includes available data and computed values for related compounds to serve as an estimation.

Property	Value	Source
Density	1.6±0.1 g/cm ³ (Predicted)	ChemSrc[3]
Boiling Point	330.5±42.0 °C at 760 mmHg (Predicted)	ChemSrc[3]
Purity	95.0% (Available for purchase)	ChemSrc[3]

Note: The density and boiling point are predicted values and should be confirmed experimentally.

Synthesis and Reactivity

The synthesis of **3,4-Dihydroxy-5-methyl-2-furanone** can be approached through various synthetic routes common for furanone derivatives. One general method involves the oxidation

of a corresponding precursor. For instance, the synthesis of a related compound, 5-hydroxy-4-methyl-2(5H)-furanone, involves the reaction of glyoxylic acid hydrate with morpholine, followed by a reaction with propionaldehyde and subsequent vacuum distillation.

The reactivity of the 2(5H)-furanone ring is characterized by the presence of a carbonyl group conjugated with a double bond, making it susceptible to nucleophilic attack. The hydroxyl groups can undergo reactions such as esterification and etherification.

Biological Activity

Furanone derivatives are known to exhibit a range of biological activities. While specific studies on **3,4-Dihydroxy-5-methyl-2-furanone** are not extensively documented, the broader class of furanones has been investigated for the following properties:

- **Antioxidant Activity:** The presence of hydroxyl groups on the furanone ring suggests potential antioxidant properties, where the compound can act as a free radical scavenger.
- **Antimicrobial Activity:** Various furanone derivatives have demonstrated inhibitory effects against the growth of bacteria and fungi. They are also known to interfere with biofilm formation in some bacterial species.

Experimental Protocols

Detailed experimental protocols for **3,4-Dihydroxy-5-methyl-2-furanone** are not widely published. However, the following sections describe general methodologies for the synthesis and evaluation of biological activities of furanone derivatives, which can be adapted for the target compound.

General Synthesis of a Furanone Derivative (Isomer Example)

A patented method for the synthesis of 5-hydroxy-4-methyl-2(5H)-furanone, an isomer of the target compound, is as follows:

- Dissolve glyoxylic acid hydrate in an organic solvent.

- Add morpholine and stir the mixture. The mole ratio of glyoxylic acid hydrate to morpholine is 1:(1-2).
- Add propionaldehyde to the reaction mixture.
- Subject the reaction solution to vacuum concentration.
- Add a hydrochloric acid solution to the concentrate to facilitate the reaction.
- Perform vacuum distillation to obtain the final product.

This protocol is for an isomer and would require modification for the synthesis of **3,4-Dihydroxy-5-methyl-2-furanone**.

Antioxidant Activity Assay (DPPH Method)

The antioxidant activity of furanone compounds can be assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

- Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol.
- Sample Preparation: Dissolve the furanone compound in a suitable solvent to prepare a series of concentrations.
- Reaction: Mix the sample solutions with the DPPH solution in a 96-well plate or cuvettes.
- Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
- Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.
- Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ where A_{control} is the absorbance of the DPPH solution without the sample, and A_{sample} is the absorbance of the DPPH solution with the sample.

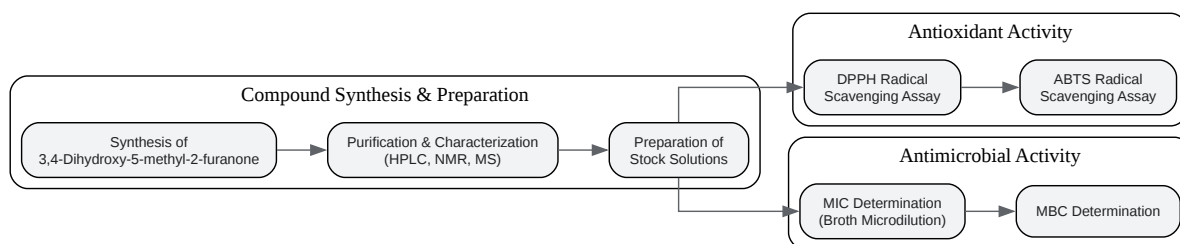
Antimicrobial Activity Assay (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of a furanone compound against various microorganisms can be determined using the broth microdilution method.

- **Preparation of Inoculum:** Prepare a standardized suspension of the test microorganism in a suitable broth.
- **Serial Dilution:** Prepare serial dilutions of the furanone compound in a 96-well microplate containing the broth.
- **Inoculation:** Inoculate each well with the microbial suspension.
- **Incubation:** Incubate the microplate under appropriate conditions (temperature and time) for the specific microorganism.
- **Determination of MIC:** The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Visualizations

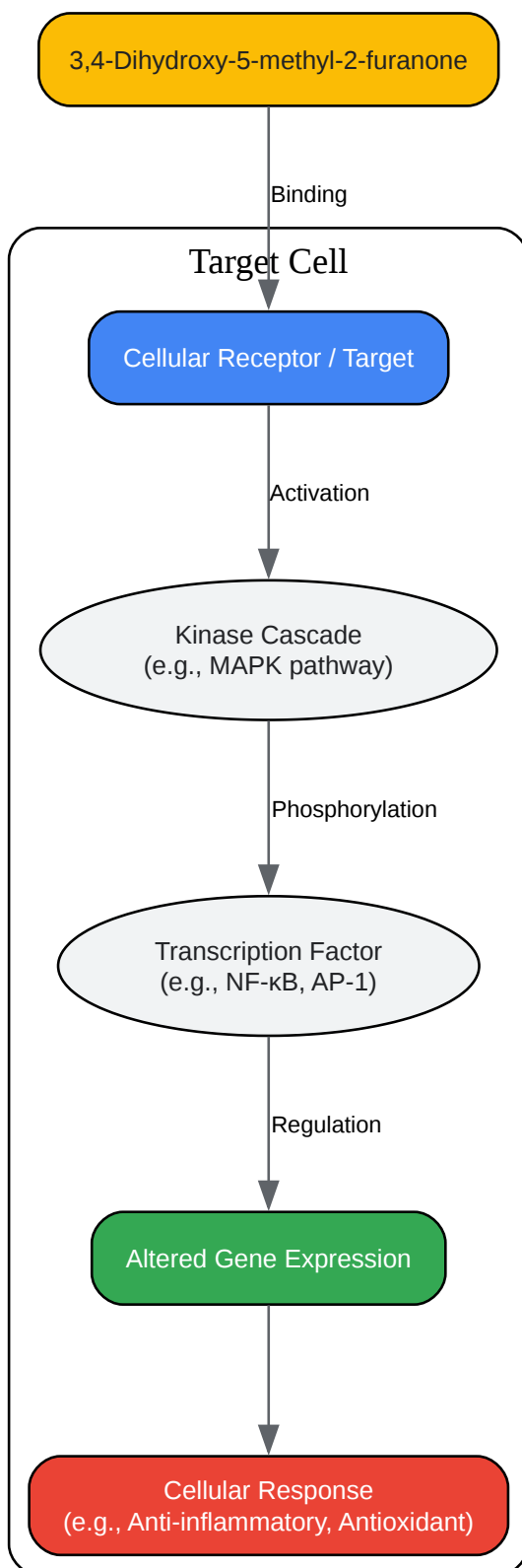
Experimental Workflow for Biological Activity Screening



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Caption: General experimental workflow for screening the biological activity of **3,4-Dihydroxy-5-methyl-2-furanone**.

Hypothetical Signaling Pathway for Furanone-Induced Cellular Response



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Caption: A generalized signaling pathway illustrating a hypothetical mechanism of action for a furanone compound.

Conclusion

3,4-Dihydroxy-5-methyl-2-furanone represents a molecule of interest within the broader class of biologically active furanones. While specific experimental data for this compound is currently limited in publicly accessible literature, this guide provides a foundational understanding of its chemical properties and outlines standard methodologies for its synthesis and biological evaluation based on related structures. Further research is warranted to fully elucidate the chemical and biological profile of **3,4-Dihydroxy-5-methyl-2-furanone** and to explore its potential applications in drug development and other scientific fields. The provided experimental frameworks and visualizations serve as a starting point for researchers aiming to investigate this and other related furanone derivatives.

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References

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- To cite this document: BenchChem. [An In-depth Technical Guide to 3,4-Dihydroxy-5-methyl-2-furanone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1632493#3-4-dihydroxy-5-methyl-2-furanone-chemical-properties]

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